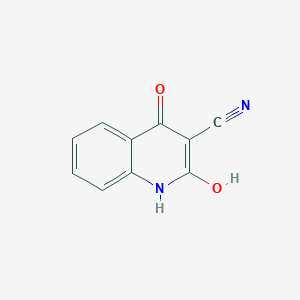

4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボニトリル

説明

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications in the field of chemistry and pharmacology. This compound is known for participating in various chemical reactions, forming complexes with different amines, and showing potential antifungal properties.

Synthesis Analysis

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its analogs has been achieved through different methods. One approach involves the reaction of N-methylisatoic anhydride with malononitrile via a ring-opening/ring closure pathway, leading to a series of novel compounds with potential biological activity (Basafa et al., 2021).

Molecular Structure Analysis

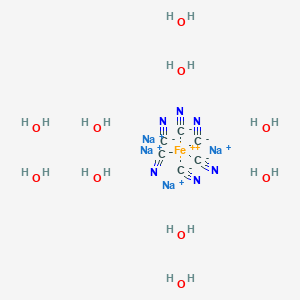

The molecular structure of these compounds has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The solid complexes formed through proton transfer reactions have been analyzed, providing insights into their molecular compositions (Alghanmi et al., 2012).

Chemical Reactions and Properties

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including proton transfer with different amines in acetonitrile. These reactions lead to the formation of complexes with distinct properties, and the formation constants of these complexes have been estimated, highlighting the compound's reactivity and interaction capabilities (Alghanmi et al., 2012).

Physical Properties Analysis

The synthesis and characterization of analogs have provided valuable information on the physical properties of these compounds. Their antifungal activities have been evaluated, indicating the influence of functional group variation on biological activity (Gholap et al., 2007).

Chemical Properties Analysis

The compound's ability to form complexes through proton transfer reactions suggests unique chemical properties that could be leveraged for various applications. The high formation constants for certain complexes underscore the compound's potential as a versatile chemical agent (Alghanmi et al., 2012).

科学的研究の応用

アミノ酸由来キノリン-2(1H)-オンエナミンの合成

この化合物は、アミノ酸由来のキノリン-2(1H)-オンエナミンの簡便な合成のためのスマイル転位反応で使用される . この開発は、キノリン-2(1H)-オン骨格を持つペプチドまたは擬ペプチドを含む新しい生物学的構造の調製のための優れた戦略である .

多成分反応(MCR)

この化合物は、酸成分の代わりにスマイル転位によるウギ型多成分縮合反応に関与する . このプロセスは、ヘテロ環式エナミンを容易かつ効率的に生成する .

多様な誘導体の合成

最適な反応条件下で、この化合物は、さまざまな置換されたベンズアルデヒド誘導体、アミン誘導体、およびイソシアニドを適用することで、多様なエチル4-((2-アミノ-2-オキソ-1-フェニルエチル)アミノ)-2-オキソ-1,2-ジヒドロキノリン-3-カルボキシレート誘導体の合成に使用できる .

物理化学的および生物学的特性

多数の4-R-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸の酸性度の比較分析が行われた . これらの化合物の記録されたNMRスペクトルは、それらの鎮痛作用とともに議論される .

鎮痛作用

4-ヒドロキシ-2-オキソ-1,2,5,6,7,8-ヘキサヒドロ-および1-アリル-4-メチル-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸(それぞれ19および30)は、非麻薬性鎮痛薬であるジクロフェナクおよびケトロラクの比活性を超えている .

利尿作用

4-メチル-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸アルキルアミドを調製するための簡便で効率的な方法が提案されている . 合成された化合物の利尿活性を調べた結果が報告されている<a aria-label="3: A simple and efficient method for preparing 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkyl amides is proposed3" data-citationid="74e51a02-4c23-361c-1c69-8cbd7c2795a0-32" h

将来の方向性

作用機序

Target of Action

Derivatives of 4-hydroxyquinoline-3-carboxylic acid, a similar compound, are known to inhibit dna gyrase and prevent duplication of bacterial dna .

Mode of Action

The compound acts as a heterocyclic enol containing a Michael acceptor. It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .

Biochemical Pathways

The compound is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs). These reactions are characterized by their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound interacts with nucleophiles and electrophiles in the parallel atom as the α-adduct .

Pharmacokinetics

The compound’s esters show unusually high reactivity towards n-nucleophiles but are extremely stable to the action of alkali metal hydroxides due to the formation of inert salts at the 4-oh group .

Result of Action

The compound’s action results in the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives . These derivatives are biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Action Environment

The compound’s action is influenced by the principles of green chemistry, which guide us to ideal synthesis. An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .

特性

IUPAC Name |

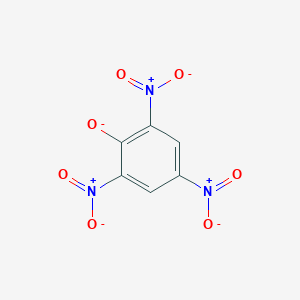

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUFISVDCIBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715930 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15000-43-8 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)